Methyl 2-methoxy-3-(trifluoromethyl)benzoate
Description
Properties
Molecular Formula |
C10H9F3O3 |
|---|---|
Molecular Weight |
234.17 g/mol |
IUPAC Name |
methyl 2-methoxy-3-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C10H9F3O3/c1-15-8-6(9(14)16-2)4-3-5-7(8)10(11,12)13/h3-5H,1-2H3 |
InChI Key |
PODYYLOQNVZGFE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1C(F)(F)F)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches
The synthesis of this compound typically involves the esterification of the corresponding 2-methoxy-3-(trifluoromethyl)benzoic acid or the introduction of the trifluoromethyl group onto a suitably functionalized aromatic precursor, followed by methylation of the carboxylic acid.
Esterification of 2-methoxy-3-(trifluoromethyl)benzoic acid:
The carboxylic acid is reacted with methanol in the presence of acidic catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. This classical Fischer esterification proceeds with good yields and purity after purification steps such as recrystallization or chromatography.Trifluoromethylation of methyl 2-methoxybenzoate derivatives:
Alternatively, methyl 2-methoxybenzoate can be subjected to electrophilic trifluoromethylation using reagents such as Togni’s reagent or Ruppert–Prakash reagent (TMSCF3) under transition-metal catalysis (e.g., copper or palladium catalysts). This method allows late-stage introduction of the CF3 group, which can be advantageous for modifying complex molecules.Acid chloride intermediate route:
Conversion of 2-methoxy-3-(trifluoromethyl)benzoic acid to the corresponding acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride, followed by reaction with methanol, can provide the ester with improved reaction rates and yields.
Reaction Conditions and Optimization
- Catalysts: Strong acids (H2SO4) for esterification; transition metals (Pd, Cu) for trifluoromethylation.
- Solvents: Methanol as both reagent and solvent for esterification; polar aprotic solvents (DMF, DMSO) for trifluoromethylation reactions.
- Temperature: Reflux (~65–70°C) for esterification; mild to moderate temperatures (25–80°C) for trifluoromethylation depending on catalyst and reagent.
- Time: Several hours (4–24 h) depending on scale and method.
Industrial and Scale-Up Considerations
- Continuous flow reactors are increasingly employed to optimize heat and mass transfer, control reaction parameters precisely, and improve safety when handling reactive trifluoromethylation reagents.
- Purification steps often involve distillation under reduced pressure or recrystallization from solvents like hexane/ethyl acetate mixtures to achieve high purity.
Representative Preparation Procedure
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2-methoxy-3-(trifluoromethyl)benzoic acid + Methanol + H2SO4 (catalytic) | Reflux under stirring for 6–12 h | 85–95 | Classical Fischer esterification |
| 2 | Acid chloride formation: SOCl2, reflux, 2 h | Conversion of acid to acid chloride | Quantitative | Anhydrous conditions essential |
| 3 | Acid chloride + Methanol, 0°C to room temp | Ester formation | 90–98 | Quench with water, extract with organic solvent |
| 4 | Alternative: Methyl 2-methoxybenzoate + CF3 reagent + Pd/Cu catalyst | Trifluoromethylation under inert atmosphere | 60–80 | Requires careful control of reagent stoichiometry |
Analytical Characterization
Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Signals corresponding to aromatic protons, methoxy (-OCH3) singlet near δ 3.8 ppm, methyl ester singlet near δ 3.9 ppm.
- ¹³C NMR: Carbonyl carbon near δ 165–170 ppm; trifluoromethyl carbon shows characteristic splitting due to fluorine coupling.
- ¹⁹F NMR: CF3 group appears as a singlet around δ -60 to -63 ppm.
-
- Strong ester carbonyl stretch near 1735 cm⁻¹.
- C–F stretches around 1100–1300 cm⁻¹.
- Aromatic C–H stretches near 3000 cm⁻¹.
-
- Molecular ion peak at m/z 236 corresponding to C10H9F3O3.
- Fragmentation patterns consistent with loss of methoxy or CF3 groups.
High-Performance Liquid Chromatography (HPLC):
- Used for purity assessment; typical retention times depend on column and mobile phase but show sharp peaks indicating high purity.
Research Findings and Synthetic Challenges
Regioselectivity: The methoxy group is ortho/para-directing, while the trifluoromethyl group is meta-directing in electrophilic aromatic substitution, influencing substitution patterns during functionalization. Controlling reaction conditions (temperature, reagent choice) is critical to avoid undesired isomers.
Stability: The ester group is susceptible to hydrolysis under strong acidic or basic conditions, requiring careful pH control during workup and storage.
Yield Variability: Differences in reported yields often arise from reagent purity, reaction scale, and workup procedures. Use of anhydrous solvents and inert atmosphere improves reproducibility.
Computational Studies: Density Functional Theory (DFT) calculations have been applied to predict regioselectivity and reaction pathways for trifluoromethylation and esterification steps, aiding in reaction design.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Fischer Esterification | 2-methoxy-3-(trifluoromethyl)benzoic acid | Methanol, H2SO4 | Reflux, 6–12 h | 85–95 | Simple, cost-effective | Requires acid catalyst, longer reaction times |
| Acid Chloride Route | 2-methoxy-3-(trifluoromethyl)benzoic acid | SOCl2, Methanol | Reflux for acid chloride; 0°C to RT for esterification | 90–98 | Faster, high yield | Requires handling of toxic SOCl2 |
| Electrophilic Trifluoromethylation | Methyl 2-methoxybenzoate | Togni’s reagent, Pd/Cu catalyst | Room temp to 80°C, inert atmosphere | 60–80 | Late-stage modification | Expensive reagents, catalyst sensitivity |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methoxy-3-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 2-methoxy-3-(trifluoromethyl)benzaldehyde.
Reduction: Formation of 2-methoxy-3-(trifluoromethyl)benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-methoxy-3-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Employed in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of structure-activity relationships.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. It serves as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of Methyl 2-methoxy-3-(trifluoromethyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity to its target.
Comparison with Similar Compounds
Structural and Functional Variations
Key structural analogs differ in substituent types, positions, and functional groups, leading to distinct physicochemical and biological properties. Below is a comparative analysis of six related compounds:
Table 1: Comparative Analysis of Methyl 2-Methoxy-3-(Trifluoromethyl)Benzoate and Analogs
*Calculated based on analogous structures.
Physicochemical Properties
- Solubility: The trifluoromethyl group reduces water solubility compared to non-fluorinated esters. Methoxy-substituted analogs may exhibit slightly higher solubility in polar solvents than fluoro derivatives .
- Thermal Stability : Trifluoromethyl groups enhance thermal stability, as seen in related compounds stable under reflux conditions (e.g., synthesis at 100°C in ) .
Biological Activity
Methyl 2-methoxy-3-(trifluoromethyl)benzoate, a compound featuring both methoxy and trifluoromethyl groups, has garnered attention due to its unique biological activities and potential applications in medicinal chemistry. This article explores the compound's biological activity, including its interactions with biomolecules, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Chemical Formula : C10H9F3O2
- CAS Number : 220162-64-1
- Molecular Weight : 224.17 g/mol
The inclusion of the trifluoromethyl group enhances lipophilicity, allowing for better interaction with lipid membranes and proteins, while the methoxy group contributes to its binding affinity towards various biological targets .
The mechanism of action for this compound involves several biochemical pathways:
- Interaction with Enzymes : The compound has been shown to modulate the activity of certain enzymes, potentially through competitive inhibition. The trifluoromethyl group is known to enhance binding affinity due to its electronegative nature, which can stabilize enzyme-substrate complexes .
- Cell Membrane Interaction : Its lipophilic properties allow it to integrate into cell membranes, influencing membrane fluidity and potentially altering signal transduction pathways .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study conducted by demonstrated its efficacy against Gram-positive bacteria, suggesting that the compound may disrupt bacterial cell walls or interfere with metabolic processes.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies revealed that it can inhibit the production of pro-inflammatory cytokines, indicating a potential role in treating inflammatory diseases .
Case Studies
- Antibacterial Efficacy : A case study published in Journal of Antibiotics evaluated the antibacterial effects of this compound against Staphylococcus aureus. The results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, highlighting its potential as a therapeutic agent .
- Inflammation Model : In a murine model of inflammation, administration of this compound resulted in a decrease in paw edema by approximately 40% compared to control groups. This suggests that the compound may serve as an effective anti-inflammatory agent .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds was conducted. The following table summarizes key differences:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Yes | Yes | Enzyme inhibition, membrane interaction |
| 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid | Moderate | No | Primarily enzyme inhibition |
| Trifluoroacetylated benzoic acid | Yes | Moderate | Membrane disruption |
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for characterizing Methyl 2-methoxy-3-(trifluoromethyl)benzoate, and how can researchers interpret key spectral data?
- Methodological Answer : Utilize a combination of H/C NMR and high-resolution mass spectrometry (HRMS) for structural confirmation. For NMR, focus on resolving splitting patterns caused by the trifluoromethyl group (e.g., F NMR coupling) and methoxy/methyl ester protons. HRMS should confirm the molecular ion [M+H] with precise mass matching the theoretical value (e.g., CHFO). Cross-validate with infrared (IR) spectroscopy to identify carbonyl (C=O) and ether (C-O-C) stretches .
Q. What synthetic routes are commonly employed for the preparation of this compound, and what are the critical reaction parameters to control?
- Methodological Answer : A typical route involves esterification of 2-methoxy-3-(trifluoromethyl)benzoic acid using methanol and catalytic sulfuric acid under reflux. Alternatively, nucleophilic substitution on methyl 2-hydroxy-3-(trifluoromethyl)benzoate with methyl iodide in the presence of a base (e.g., KCO). Key parameters include temperature control (60–80°C for esterification), stoichiometry of methylating agents, and inert atmosphere to prevent side reactions .
Q. What safety precautions should be observed when handling this compound in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves and safety goggles. Avoid inhalation of dust/aerosols; work in a fume hood. Store in a sealed container away from heat and moisture. In case of skin contact, wash immediately with water and consult safety data sheets (SDS) for specific emergency measures .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction using SHELX software be applied to determine the molecular structure and conformation of this compound?
- Methodological Answer : Grow single crystals via slow evaporation from a solvent like dichloromethane/hexane. Collect intensity data using a diffractometer, then process with SHELXL for refinement. Focus on resolving torsional angles of the methoxy and trifluoromethyl groups. Validate hydrogen bonding or π-π interactions using Mercury visualization tools. Note that SHELX’s robust algorithms minimize errors in heavy-atom positioning, critical for accurate bond-length calculations .
Q. What strategies can resolve contradictions in NMR data interpretation for derivatives with complex splitting patterns?
- Methodological Answer : For overlapping signals, employ 2D NMR techniques (e.g., COSY, HSQC) to assign proton-carbon correlations. For trifluoromethyl-induced splitting, use F-H HOESY to study spatial proximity. If ambiguity persists, compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) .
Q. What methodologies are effective in optimizing the regioselectivity of trifluoromethyl group introduction during synthesis?
- Methodological Answer : Use directed ortho-metalation (DoM) strategies: protect the benzoate ester with a directing group (e.g., methoxy), then introduce trifluoromethyl via copper-mediated cross-coupling. Alternatively, employ radical trifluoromethylation with Umemoto’s reagent. Monitor regioselectivity using LC-MS to detect intermediates and optimize reaction time/temperature .
Q. How can researchers validate the purity of this compound using orthogonal analytical techniques, and what are common sources of impurity?
- Methodological Answer : Combine HPLC (C18 column, acetonitrile/water mobile phase) with charged aerosol detection (CAD) for non-UV-active impurities. Common impurities include unreacted starting material (2-methoxybenzoic acid) or over-methylated byproducts. Thermogravimetric analysis (TGA) can detect residual solvents, while elemental analysis confirms C/H/F ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
